2-(3-Bromo-5-methylphenyl)morpholine
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Overview
Description
Molecular Structure Analysis
The linear structure formula for 2-(3-Bromo-5-methylphenyl)morpholine is C11H14BrNO . Unfortunately, the specific 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes 2-(3-Bromo-5-methylphenyl)morpholine and its derivatives have been synthesized through various methods, demonstrating the compound's adaptability in chemical synthesis. For instance, certain derivatives are synthesized via amination and cyclization processes, while others employ bromination and dehydration as key steps. These methods highlight the compound's role as an intermediate in synthesizing complex molecules (Tao Yuan, 2012; Y. C. S. Kumar et al., 2007).
Chemical Reactions and Products The compound also participates in various chemical reactions, leading to the production of different chemical structures. Prototropic allylic rearrangement and reactions with nucleophilic reagents are some of the notable chemical behaviors, demonstrating its versatility in organic chemistry and potential applications in drug development and synthesis (V. Potkin et al., 2007).
Biological and Pharmacological Activities
Antidepressant Properties Certain derivatives of this compound, synthesized through different methods, have shown promising antidepressant activities. The forced swim test in mice has been a common method to evaluate these properties, indicating potential therapeutic applications in mental health (Tao Yuan, 2012).
Antimicrobial and Antifungal Effects The compound and its derivatives have also been explored for their antimicrobial and antifungal effects. Studies highlight the potential of these compounds in medical and veterinary practice for treating microbial and fungal diseases. The biological activities and pharmacokinetic parameters of these compounds have been evaluated through various models and laboratory tests, showcasing their effectiveness and safety (M. V. Ohloblina et al., 2022).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-4-9(6-10(12)5-8)11-7-13-2-3-14-11/h4-6,11,13H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAVHQDUFEEGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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